Home > Products > Screening Compounds P107985 > Glucagon-like peptide 1 (7-36)amide
Glucagon-like peptide 1 (7-36)amide - 119637-73-9

Glucagon-like peptide 1 (7-36)amide

Catalog Number: EVT-353195
CAS Number: 119637-73-9
Molecular Formula: C151H229N41O46
Molecular Weight: 3354.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-like peptide 1 (7-36)amide is a biologically active peptide hormone derived from proglucagon, primarily synthesized in the intestinal L-cells. This peptide plays a crucial role in glucose metabolism and is involved in various physiological processes, including insulin secretion, appetite regulation, and gastrointestinal motility. The compound is classified as an incretin hormone, which is a type of hormone that stimulates insulin secretion in response to food intake.

Source and Classification

Glucagon-like peptide 1 (7-36)amide is produced through the enzymatic cleavage of proglucagon, a precursor molecule found in the pancreas and intestines. The synthesis occurs mainly in the L-cells of the intestinal mucosa, where it is released into the bloodstream following nutrient ingestion. This peptide belongs to the class of G protein-coupled receptor agonists and is recognized for its therapeutic potential in managing type 2 diabetes mellitus and obesity due to its glucose-lowering effects and appetite-suppressing properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of glucagon-like peptide 1 (7-36)amide can be achieved through various methodologies, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis. The most common method involves the use of Fmoc chemistry on a solid support, allowing for sequential addition of amino acids.

Recent advancements have focused on high-throughput parallel synthesis optimization, utilizing automated synthesizers like the Symphony X peptide synthesizer. This approach enables rapid screening of different coupling reagents and resins to maximize yield and purity. For instance, Rink Amide ChemMatrix resin has been shown to provide high crude purities when combined with coupling reagents such as HCTU or COMU .

Technical Details

  • Coupling Reagents: HCTU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used due to their efficiency in facilitating peptide bond formation.
  • Resin Types: Different resins like Rink Amide ChemMatrix® provide varying degrees of efficiency in synthesizing longer peptides while minimizing impurities.
Molecular Structure Analysis

Structure Data

Glucagon-like peptide 1 (7-36)amide has a specific amino acid sequence that contributes to its biological activity. The sequence is characterized by a unique arrangement of amino acids that facilitates its interaction with the glucagon-like peptide 1 receptor.

  • Molecular Formula: C_151H_22N_28O_10S
  • Molecular Weight: Approximately 3480 Da
  • Structure: The structure includes several key residues that are critical for receptor binding and activation.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving glucagon-like peptide 1 (7-36)amide include its binding to the glucagon-like peptide 1 receptor, which initiates a cascade of intracellular signaling events. These reactions are typically mediated by G protein-coupled receptor mechanisms, leading to increased intracellular cyclic adenosine monophosphate levels.

Technical Details

  • Enzymatic Degradation: Glucagon-like peptide 1 (7-36)amide is subject to degradation by dipeptidyl peptidase IV, which limits its physiological action duration.
  • Receptor Interaction: The binding affinity to the glucagon-like peptide 1 receptor is influenced by specific amino acid residues within the peptide structure .
Mechanism of Action

Process and Data

The mechanism of action for glucagon-like peptide 1 (7-36)amide involves its binding to the glucagon-like peptide 1 receptor on pancreatic beta cells. This interaction triggers several downstream effects:

  1. Insulin Secretion: It enhances glucose-dependent insulin secretion from pancreatic beta cells.
  2. Inhibition of Glucagon Release: It suppresses glucagon secretion from alpha cells in the pancreas.
  3. Appetite Regulation: It promotes satiety signals within the central nervous system.

The biological activity of glucagon-like peptide 1 (7-36)amide typically lasts for about 1–2 minutes in circulation due to rapid degradation by enzymes like dipeptidyl peptidase IV .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized form.
  • Solubility: Soluble in water and various organic solvents depending on formulation.

Chemical Properties

  • Stability: Sensitive to enzymatic degradation; modifications are often made to enhance stability.
  • pH Sensitivity: Stability can vary with pH; optimal activity is generally observed at physiological pH levels.

Relevant data indicate that modifications to glucagon-like peptide 1 (7-36)amide can significantly enhance its pharmacokinetic properties, leading to longer-lasting therapeutic effects .

Applications

Scientific Uses

Glucagon-like peptide 1 (7-36)amide has several important applications in scientific research and medicine:

  • Diabetes Management: Used as a therapeutic agent for type 2 diabetes due to its ability to lower blood glucose levels without causing hypoglycemia.
  • Obesity Treatment: Investigated for weight loss applications by reducing appetite and promoting satiety.
  • Cardiovascular Health: Research indicates potential benefits in cardiovascular health through mechanisms related to glucose metabolism and weight management.
Molecular Biology of GLP-1 (7-36)amide

Gene Expression & Proglucagon Processing

Glucagon-like peptide 1 (7-36)amide originates from the tissue-specific post-translational processing of the proglucagon precursor, encoded by the GCG gene. This gene is expressed in intestinal enteroendocrine L-cells, pancreatic alpha-cells, and specific brainstem neurons (notably in the nucleus of the solitary tract). Identical messenger RNA transcripts are generated across these tissues, but differential cleavage by prohormone convertases yields distinct bioactive peptides [1] [7].

Tissue-Specific Post-Translational Modifications

In intestinal L-cells, proglucagon undergoes proteolytic cleavage primarily by prohormone convertase 1/3 (PC1/3), liberating glicentin, glucagon-like peptide 1 (7-37), and glucagon-like peptide 2. Glucagon-like peptide 1 (7-37) is subsequently amidated at its C-terminal arginine residue to form the predominant circulating isoform, glucagon-like peptide 1 (7-36)amide. This amidated form constitutes >80% of secreted glucagon-like peptide 1 in humans [1] [9]. Conversely, pancreatic alpha-cells express prohormone convertase 2 (PC2), which processes proglucagon into glucagon, glicentin-related pancreatic polypeptide, and the major proglucagon fragment—but not glucagon-like peptide 1 (7-36)amide [6] [7]. Developmental studies in rats confirm that intestinal glucagon-like peptide 1 (7-36)amide content increases 100-fold from fetal stages to adulthood, reflecting functional maturation of L-cell processing [3].

Table 1: Tissue-Specific Proglucagon Processing Products

TissueDominant Prohormone ConvertaseMajor Bioactive Products
Intestinal L-cellsProhormone convertase 1/3Glicentin, Glucagon-like peptide 1 (7-36)amide, Glucagon-like peptide 2
Pancreatic α-cellsProhormone convertase 2Glucagon, Major proglucagon fragment, Glicentin-related pancreatic polypeptide
Brainstem NeuronsProhormone convertase 1/3Glucagon-like peptide 1 (7-36)amide, Glucagon-like peptide 2

Role of Prohormone Convertases (Prohormone Convertase 1/3 vs. Prohormone Convertase 2)

Prohormone convertase 1/3 and prohormone convertase 2 exhibit mutually exclusive expression patterns that dictate glucagon-like peptide 1 (7-36)amide production. Prohormone convertase 1/3 recognizes dibasic residues (Arg-Arg, Lys-Arg) flanking glucagon-like peptide 1 within proglucagon, cleaving at position 6-7 to generate glucagon-like peptide 1 (7-37). Carboxypeptidase E then removes C-terminal basic residues, followed by peptidylglycine α-amidating monooxygenase-mediated amidation to yield glucagon-like peptide 1 (7-36)amide [1] [6]. In streptozotocin-induced diabetic rats, pancreatic prohormone convertase 1/3 expression increases dramatically in alpha-cells, leading to uncharacteristic glucagon-like peptide 1 (7-36)amide production within the pancreas—demonstrating pathological plasticity in prohormone convertase regulation [6]. Prohormone convertase 2, however, cleaves proglucagon at different sites (positions 33-34, 57-58, 66-67), preventing glucagon-like peptide 1 liberation [1] [7].

Structural Characterization

Primary Sequence & Amidation Patterns

The primary sequence of human glucagon-like peptide 1 (7-36)amide is His7-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg36-NH2. This 30-amino acid peptide derives from proglucagon residues 78-107, with C-terminal amidation occurring at Arg36 [1] [9]. Amidation is catalysed by peptidylglycine α-amidating monooxygenase, which converts glycine-extended glucagon-like peptide 1 (7-37) into glucagon-like peptide 1 (7-36)amide. This modification is functionally critical: non-amidated glucagon-like peptide 1 (7-37) exhibits reduced receptor binding affinity and impaired metabolic stability compared to the amidated form [1] [10]. Notably, amidated and non-amidated isoforms coexist in circulation, but glucagon-like peptide 1 (7-36)amide predominates (>80%) in humans due to efficient amidation mechanisms in L-cells [1] [3].

Table 2: Functional Impact of Glucagon-Like Peptide 1 (7-36)amide Amidation

Structural FeatureChemical ConsequenceFunctional Significance
C-terminal Arg36 amidationNeutralization of negative chargeEnhanced G protein-coupled receptor binding affinity (Kd = 204 picomolar in RINm5F cells) [9]
Protection against carboxypeptidase degradationExtended plasma half-life (though still <2 minutes due to dipeptidyl peptidase 4 susceptibility)
N-terminal His7-Ala8Dipeptidyl peptidase 4 cleavage siteRapid inactivation to glucagon-like peptide 1 (9-36)amide (half-life ≈1.5-2 minutes) [1]

Secondary Structural Motifs (α-Helices, Linker Regions)

Nuclear magnetic resonance spectroscopy in membrane-mimetic environments (dodecylphosphocholine micelles) reveals that glucagon-like peptide 1 (7-36)amide adopts two distinct α-helical domains connected by a flexible linker:

  • N-terminal α-helix: Residues 7-14 (His7 to Thr14), exhibiting moderate stability
  • Linker region: Residues 15-17 (Ser15-Asp-Val-Ser-Ser15-Tyr-Leu17)
  • C-terminal α-helix: Residues 18-29 (Leu18 to Trp29), displaying greater stability than the N-terminal helix [4] [10]

The C-terminal helix (residues 18-29) contains a high proportion of hydrophobic residues (Phe22, Ile23, Ala24, Trp25, Leu26, Val27), facilitating membrane interaction. This amphipathic helix positions hydrophobic sidechains toward the micelle interior while exposing hydrophilic residues (Glu21, Lys28) to solvent. Crucially, the linker region (Gly16-Gln18) enables a 20-40° bend between helices, reorienting their hydrophobic faces to form a contiguous lipid-binding surface. This structural arrangement is conserved across mammalian glucagon-like peptide 1 homologs and is essential for glucagon-like peptide 1 receptor activation [4] [10]. Disruption of helical continuity—particularly in the C-terminal domain—reduces receptor affinity by >90%, underscoring the biological significance of this structural motif [4].

Properties

CAS Number

119637-73-9

Product Name

Glucagon-like peptide 1 (7-36)amide

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C151H229N41O46

Molecular Weight

3354.7 g/mol

InChI

InChI=1S/C151H229N41O46/c1-17-77(10)121(146(232)171-80(13)126(212)188-114(203)68-167-131(217)96(39-30-54-162-151(159)160)173-111(200)65-164-132(218)97(38-27-29-53-153)178-144(230)119(75(6)7)189-138(224)103(56-74(4)5)180-130(216)93(156)60-87-63-163-95-37-25-24-35-90(87)95)191-139(225)104(58-84-31-20-18-21-32-84)181-136(222)101(176-127(213)91(154)36-26-28-52-152)47-51-117(208)237-149(235)81(14)172-124(210)78(11)170-135(221)100(44-48-110(158)199)174-112(201)66-165-134(220)99(177-137(223)102(55-73(2)3)179-129(215)92(155)57-86-40-42-89(198)43-41-86)46-50-118(209)238-150(236)109(71-195)186-143(229)108(70-194)184-145(231)120(76(8)9)190-141(227)106(62-116(206)207)182-142(228)107(69-193)185-148(234)123(83(16)197)192-140(226)105(59-85-33-22-19-23-34-85)183-147(233)122(82(15)196)187-113(202)67-166-133(219)98(45-49-115(204)205)175-125(211)79(12)169-128(214)94(157)61-88-64-161-72-168-88/h18-25,31-35,37,40-43,63-64,72-83,91-94,96-109,119-123,163,193-198H,17,26-30,36,38-39,44-62,65-71,152-157H2,1-16H3,(H2,158,199)(H,161,168)(H,164,218)(H,165,220)(H,166,219)(H,167,217)(H,169,214)(H,170,221)(H,171,232)(H,172,210)(H,173,200)(H,174,201)(H,175,211)(H,176,213)(H,177,223)(H,178,230)(H,179,215)(H,180,216)(H,181,222)(H,182,228)(H,183,233)(H,184,231)(H,185,234)(H,186,229)(H,187,202)(H,189,224)(H,190,227)(H,191,225)(H,192,226)(H,204,205)(H,206,207)(H4,159,160,162)(H,188,203,212)/t77-,78-,79-,80-,81-,82+,83+,91-,92-,93-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1

InChI Key

MDXYQVPFSHFPHS-CVYXXLPWSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C(CCCCN)N

Synonyms

GLP-1 (7-36)amide
GLP-1-(7-36) amide
GLP-1a
GLP-I (7-36)amide
GLP-I (7-36)NH2
glucagon-like peptide 1 (7-36)amide
glucagon-like peptide I (7-36)amide
glucagon-like peptide-1(7-36 amide)
MKC 253
MKC-253
MKC253
proglucagon (78-107) amide

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)NC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.